molecular formula C15H15Cl2N3O4S B5102492 1-(2,5-dichlorophenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide

1-(2,5-dichlorophenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B5102492
M. Wt: 404.3 g/mol
InChI Key: KWTAHHDCASPKTD-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of sulfonyl, oxazole, and piperidine moieties

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O4S/c16-11-1-2-12(17)13(9-11)25(22,23)20-6-3-10(4-7-20)15(21)18-14-5-8-24-19-14/h1-2,5,8-10H,3-4,6-7H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTAHHDCASPKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NOC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dichlorophenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Coupling with piperidine: The final step involves coupling the oxazole and sulfonyl intermediates with piperidine-4-carboxamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-dichlorophenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

1-(2,5-dichlorophenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazole ring can interact with nucleic acids or enzymes, affecting their activity. The piperidine moiety can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    1-(2,5-dichlorophenyl)sulfonyl-N-(1,2,4-oxadiazol-3-yl)piperidine-4-carboxamide: Similar structure but with an oxadiazole ring instead of an oxazole ring.

    1-(2,5-dichlorophenyl)sulfonyl-N-(1,3-oxazol-4-yl)piperidine-4-carboxamide: Similar structure but with a different oxazole isomer.

Uniqueness: 1-(2,5-dichlorophenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide is unique due to the specific positioning of its functional groups, which can lead to distinct biological activities and chemical reactivity compared to its analogs.

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